molecular formula C6H11NO B13213836 2-Ethenyloxolan-3-amine

2-Ethenyloxolan-3-amine

Cat. No.: B13213836
M. Wt: 113.16 g/mol
InChI Key: MNJYWTHQNUBTIC-UHFFFAOYSA-N
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Description

2-Ethenyloxolan-3-amine is an organic compound with the molecular formula C6H11NO It is a derivative of oxolane, featuring an ethenyl group and an amine group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of oxirane with ammonia or primary amines under specific conditions. Another method includes the use of reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethenyloxolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl group can participate in covalent bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethenyloxolan-3-amine include:

Uniqueness

This compound is unique due to the presence of both an ethenyl group and an amine group on the oxolane ring.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-ethenyloxolan-3-amine

InChI

InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2

InChI Key

MNJYWTHQNUBTIC-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(CCO1)N

Origin of Product

United States

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